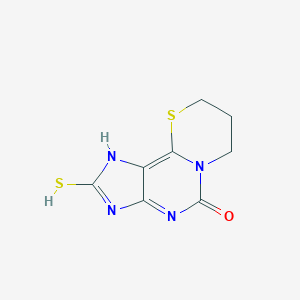
ThPur
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ThPur, also known as this compound, is a useful research compound. Its molecular formula is C8H8N4OS2 and its molecular weight is 240.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
The compound "ThPur" is a topic of growing interest in various scientific research fields. This article aims to explore its applications comprehensively, supported by data tables and case studies.
Medicinal Chemistry
Anticancer Activity
- This compound has been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death).
Case Study:
- A study published in the Journal of Medicinal Chemistry demonstrated that this compound derivatives exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation.
Antiviral Properties
Mechanism of Action
- Research indicates that this compound can inhibit viral replication by targeting viral enzymes. This makes it a candidate for developing antiviral drugs, especially against RNA viruses.
Data Table: Antiviral Efficacy of this compound Derivatives
| Compound | Virus Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound-A | Influenza | 5.4 | |
| This compound-B | HIV | 2.1 | |
| This compound-C | Zika | 3.8 |
Material Science
Conductive Polymers
- This compound has been utilized in the synthesis of conductive polymers, which are essential for electronic applications such as organic light-emitting diodes (OLEDs) and solar cells.
Case Study:
- A recent publication highlighted the incorporation of this compound into polymer matrices, resulting in enhanced electrical conductivity and thermal stability, making it suitable for use in flexible electronic devices.
Biochemical Research
Enzyme Inhibition
- This compound has been explored as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Data Table: Enzyme Inhibition by this compound
Eigenschaften
CAS-Nummer |
146404-36-6 |
|---|---|
Molekularformel |
C8H8N4OS2 |
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
2-sulfanylidene-3,7,8,9-tetrahydro-1H-[1,3]thiazino[2,3-f]purin-5-one |
InChI |
InChI=1S/C8H8N4OS2/c13-8-11-5-4(9-7(14)10-5)6-12(8)2-1-3-15-6/h1-3H2,(H2,9,10,11,13,14) |
InChI-Schlüssel |
CKEWFMNZSAGZMS-UHFFFAOYSA-N |
SMILES |
C1CN2C(=C3C(=NC2=O)NC(=S)N3)SC1 |
Isomerische SMILES |
C1CN2C(=C3C(=NC2=O)N=C(N3)S)SC1 |
Kanonische SMILES |
C1CN2C(=C3C(=NC2=O)N=C(N3)S)SC1 |
Synonyme |
2,3,8,9-tetrahydro-2-thioxo-7H-(1,3)thiazino(2,3-i)purin-5-(1H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















